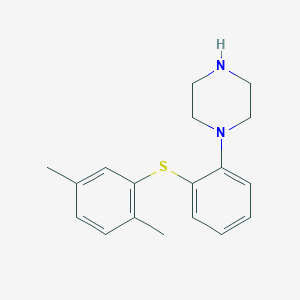

1-(2-((2,5-Dimethylphenyl)thio)phenyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[2-(2,5-dimethylphenyl)sulfanylphenyl]piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2S/c1-14-7-8-15(2)18(13-14)21-17-6-4-3-5-16(17)20-11-9-19-10-12-20/h3-8,13,19H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSUXQFACZYSFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)SC2=CC=CC=C2N3CCNCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 2 2,5 Dimethylphenyl Thio Phenyl Piperazine

Retrosynthetic Analysis of the Core Scaffold

Retrosynthetic analysis of 1-(2-((2,5-dimethylphenyl)thio)phenyl)piperazine identifies two primary bond disconnections that simplify the molecule into readily available starting materials. The core structure consists of three key components: a 1,2-disubstituted benzene (B151609) ring, a 2,5-dimethylphenyl group, and a piperazine (B1678402) moiety.

The most logical disconnections are the C-N bond of the piperazine and the C-S bond of the thioether. This leads to two main retrosynthetic pathways:

Pathway A (C-N Disconnection First): This pathway involves disconnecting the aryl-piperazine (C-N) bond first. This simplifies the target molecule to piperazine and the intermediate 1-(2-bromophenylsulfanyl)-2,5-dimethyl-benzene. Further disconnection of the aryl-sulfur (C-S) bond in this intermediate leads to 1,2-dibromobenzene (B107964) and 2,5-dimethylthiophenol. This approach suggests a synthesis starting with the formation of the diaryl thioether, followed by the introduction of the piperazine ring.

Pathway B (C-S Disconnection First): Alternatively, the initial disconnection can be at the aryl-sulfur (C-S) bond. This yields 2,5-dimethylthiophenol and 1-(2-bromophenyl)piperazine (B87059) as the key precursors. The latter can be further simplified by a C-N disconnection to 1,2-dibromobenzene and piperazine. This strategy implies forming the N-arylpiperazine first, followed by the construction of the thioether linkage.

Both pathways converge on similar simple, commercially available starting materials: a 1,2-dihalobenzene, 2,5-dimethylthiophenol, and piperazine, suggesting multiple feasible synthetic routes.

Established Synthetic Routes to this compound

Established synthetic routes for this class of compounds primarily rely on transition-metal-catalyzed cross-coupling reactions to form the key C-N and C-S bonds. These methods are well-documented for the synthesis of the analogous vortioxetine (B1682262) and are directly applicable to the 2,5-dimethyl isomer. nih.gov

Key Coupling Reactions and Mechanistic Considerations

The construction of the this compound scaffold hinges on two critical bond-forming reactions:

Buchwald-Hartwig Amination (C-N Coupling): This palladium-catalyzed cross-coupling reaction is a powerful method for forming the C-N bond between an aryl halide and an amine. nih.govnih.gov In the context of this synthesis, it can be used to couple an aryl bromide (e.g., 1-(2-bromophenylsulfanyl)-2,5-dimethyl-benzene) with piperazine. The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the N-arylpiperazine product and regenerate the Pd(0) catalyst. The choice of phosphine (B1218219) ligand is crucial for the reaction's efficiency.

Ullmann Condensation (C-S Coupling): The Ullmann reaction is a classic copper-catalyzed method for forming diaryl ethers, thioethers, and amines. wikipedia.org It can be employed to create the C-S bond by coupling an aryl halide (e.g., 1-(2-bromophenyl)piperazine) with a thiophenol (2,5-dimethylthiophenol). Traditional Ullmann conditions require high temperatures and stoichiometric amounts of copper. However, modern protocols use catalytic amounts of a copper(I) salt, often with a ligand, under milder conditions. wikipedia.org The mechanism involves the formation of a copper(I) thiolate, which then reacts with the aryl halide. wikipedia.org

Palladium-catalyzed C-S coupling reactions have also emerged as a viable alternative to the Ullmann condensation, often proceeding under milder conditions.

Precursor and Intermediate Synthesis Strategies

Sequential Coupling via a Diaryl Thioether Intermediate: This common route involves first synthesizing the diaryl thioether. For instance, 1,2-dibromobenzene or 2-bromoiodobenzene is reacted with 2,5-dimethylthiophenol in a copper- or palladium-catalyzed C-S coupling reaction to produce 1-(2-bromophenylsulfanyl)-2,5-dimethyl-benzene. This intermediate is then subjected to a Buchwald-Hartwig amination with piperazine (often Boc-protected) to yield the final product after deprotection if necessary. googleapis.comgoogle.com

Sequential Coupling via an N-Arylpiperazine Intermediate: This approach begins with the synthesis of 1-(2-bromophenyl)piperazine. This can be achieved through the Buchwald-Hartwig amination of 1,2-dibromobenzene with Boc-piperazine, followed by deprotection. googleapis.com The resulting intermediate is then coupled with 2,5-dimethylthiophenol using an Ullmann or similar palladium-catalyzed C-S coupling reaction to form the target molecule. nih.gov

Palladium-Free Route via Nucleophilic Aromatic Substitution (SNAr): A notable strategy that avoids palladium catalysis starts with a highly activated aryl halide, such as 1-fluoro-2-nitrobenzene. google.com This precursor undergoes a nucleophilic aromatic substitution reaction with 2,5-dimethylthiophenol to form (2,5-dimethylphenyl)(2-nitrophenyl)sulfane. The nitro group is subsequently reduced to an aniline (B41778), yielding 2-((2,5-dimethylphenyl)thio)aniline. The final step involves the formation of the piperazine ring by reacting the aniline intermediate with bis(2-chloroethyl)amine. google.com This route is advantageous for large-scale synthesis as it avoids costly catalysts and simplifies purification by eliminating residual palladium. googleapis.com

Novel and Green Chemistry Approaches for this compound Synthesis

Recent advancements in chemical synthesis have focused on developing more sustainable and efficient methods. These "green chemistry" approaches aim to reduce waste, avoid hazardous materials, and improve energy efficiency.

Palladium-Free Synthesis: The SNAr-based route described previously is a prime example of a greener approach, as it circumvents the use of palladium, a toxic and expensive heavy metal. google.comgoogleapis.com Eliminating the metal catalyst simplifies the purification process, which is a significant advantage in pharmaceutical manufacturing. google.com

One-Pot Procedures: Syntheses that combine multiple steps into a single reaction vessel ("one-pot") are inherently greener as they reduce solvent usage, minimize waste from intermediate purification, and save time and energy. For the synthesis of vortioxetine, one-pot procedures using a copper catalyst to promote both the C-N and C-S bond formations have been developed, offering a more efficient and industrially viable route. patsnap.com

Solvent-Free and Aerobic Conditions: Modern developments in Buchwald-Hartwig amination have demonstrated that the reaction can be performed under aerobic conditions and, in some cases, using piperazine itself as the solvent, eliminating the need for volatile organic solvents. nih.gov These methods significantly reduce the environmental impact and cost of the synthesis. organic-chemistry.org Such protocols, which can yield N-arylpiperazines in minutes rather than hours, represent a substantial improvement over traditional methods. nih.gov

Catalytic Methods in this compound Synthesis

The choice of catalyst is paramount in the synthesis of this compound, dictating the efficiency, selectivity, and conditions of the key coupling reactions.

Palladium Catalysis: For the Buchwald-Hartwig C-N amination, various palladium sources like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or palladium(II) acetate (B1210297) are commonly used. The efficacy of the catalysis is highly dependent on the choice of phosphine ligand. Bulky, electron-rich ligands such as Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) or bis(2-diphenylphosphinophenyl)ether (B61511) have been shown to be effective in promoting the coupling of piperazine with aryl halides. google.com

Copper Catalysis: For the Ullmann C-S coupling, copper(I) salts like copper(I) iodide (CuI) are typically preferred. The reaction often benefits from the addition of a ligand, such as phenanthroline or N,N'-dimethyl-1,2-ethanediamine (DMEDA), which can stabilize the copper catalyst and facilitate the reaction at lower temperatures. wikipedia.org

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction parameters is crucial for maximizing yield, minimizing reaction times, and ensuring the scalability of the synthesis. Key factors for optimization include the choice of base, solvent, and temperature.

Base: In both Buchwald-Hartwig and Ullmann couplings, a base is required. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common. For Ullmann reactions and SNAr processes, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often employed. googleapis.com

Solvent: The choice of solvent depends on the reaction type. Aprotic polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or ethers like 1,4-dioxane (B91453) and tetrahydrofuran (B95107) (THF) are frequently used. googleapis.com

Temperature: While traditional Ullmann reactions required temperatures upwards of 200°C, modern catalytic systems often allow for significantly lower reaction temperatures, typically in the range of 80-130°C. googleapis.comwikipedia.org

The table below summarizes typical conditions for key synthetic steps, drawn from analogous syntheses of vortioxetine.

| Reaction Step | Catalyst/Ligand | Base | Solvent | Temperature | Typical Yield |

|---|---|---|---|---|---|

| Buchwald-Hartwig C-N Coupling | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene / Dioxane | 90-110°C | ~66-97% |

| Ullmann C-S Coupling | CuI / Ligand | K₂CO₃ / Cs₂CO₃ | DMF / Dioxane | 110-140°C | Variable |

| SNAr (C-S bond formation) | None | K₂CO₃ | DMF | 25°C | ~98% |

| Piperazine Ring Formation | None | None | Diethylene glycol methyl ether | 130°C | ~66% |

Data derived from analogous syntheses of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine (vortioxetine). googleapis.comgoogle.comnih.gov

Yield enhancement strategies often involve the use of Boc-protected piperazine to prevent undesired side reactions like N,N'-diarylation. Subsequent deprotection under acidic conditions efficiently yields the final product. googleapis.com Furthermore, careful control of reaction stoichiometry and the use of high-purity reagents and solvents are essential for achieving high yields.

Process Chemistry Considerations for Scalable Synthesis

The transition of a synthetic route from a laboratory setting to large-scale industrial production necessitates a thorough evaluation of process chemistry principles. For the synthesis of this compound, a close structural analog of the antidepressant Vortioxetine (which features a 2,4-dimethylphenyl group), these considerations are paramount for ensuring a process that is not only economically viable but also safe, robust, and environmentally sustainable. While much of the detailed literature pertains to Vortioxetine, the principles and many of the specific challenges are directly applicable to its 2,5-dimethyl isomer.

Key objectives in scaling up the synthesis include maximizing yield and purity, minimizing costs, ensuring operational safety, reducing environmental impact, and developing a process that is reproducible and controllable.

Synthetic Route Evaluation for Scalability

Several synthetic pathways have been developed for analogous compounds, each with distinct advantages and disadvantages from a process chemistry perspective.

Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): This is a predominant method for constructing the key C-N bond between the piperazine ring and the phenylthio-phenyl moiety. chemicalbook.comgoogle.com Two main variations exist:

Route A: Coupling of a pre-formed aryl halide intermediate (e.g., 1-(2-bromophenyl)piperazine) with 2,5-dimethylthiophenol. This often involves protecting the second nitrogen of the piperazine (e.g., with a Boc group), which adds steps for protection and deprotection. google.comgoogle.com

Route B: A "one-pot" approach where an aryl dihalide (like 1-bromo-2-iodobenzene), piperazine, and 2,5-dimethylthiophenol are reacted together. chemicalbook.com While potentially more efficient, controlling selectivity and impurities in a one-pot reaction can be challenging on a large scale.

Multi-step Synthesis via Nitro-arene Intermediate: This route avoids expensive palladium catalysts and ligands. chemicalbook.comgoogleapis.comgoogle.com A typical sequence involves:

Step 1: Nucleophilic aromatic substitution (SNAr) between a halo-nitrobenzene (e.g., 1-fluoro-2-nitrobenzene) and 2,5-dimethylthiophenol to form (2,5-dimethylphenyl)(2-nitrophenyl)sulfane. googleapis.comgoogle.com

Step 2: Reduction of the nitro group to an aniline (2-((2,5-dimethylphenyl)thio)aniline).

Step 3: Formation of the piperazine ring by reacting the aniline with an agent like bis(2-chloroethyl)amine. chemicalbook.comgoogle.com

| Route | Key Transformation | Scalability Advantages | Scalability Challenges |

| Buchwald-Hartwig | Pd-catalyzed C-N bond formation | High convergence, potentially fewer steps. chemicalbook.com | High cost and toxicity of palladium catalysts and phosphine ligands. chemicalbook.comgoogle.com Need for stringent control of residual metal in the final product. chemicalbook.com |

| Nitro-arene | SNAr, Nitro Reduction, Cyclization | Avoids expensive and toxic palladium catalysts. google.com Uses more readily available starting materials. | Longer synthetic sequence. The cyclization step can require high temperatures (e.g., 130-170°C). chemicalbook.comgoogle.com Potential for hazardous intermediates. |

Optimization of Key Process Parameters

For any chosen route, rigorous optimization of reaction parameters is crucial for a scalable process.

Catalyst and Ligand System: In palladium-catalyzed routes, minimizing catalyst loading is a primary cost driver. The choice of phosphine ligand (e.g., BINAP, bis(2-diphenylphosphinophenyl)ether) is critical for reaction efficiency and can significantly impact yield and reaction time. chemicalbook.comgoogleapis.com Exploring alternative, less expensive metal catalysts like nickel or copper, or even transition-metal-free methods, represents a significant opportunity for process improvement. google.comresearchgate.net

Solvent Selection: Solvents are a major component of the waste stream in chemical manufacturing. Ideal solvents for scalable synthesis are inexpensive, non-toxic, have a low environmental impact, and allow for easy product isolation. Solvents used in various patented syntheses include toluene, DMF, DMSO, and diethylene glycol methyl ether. googleapis.comgoogle.comgoogle.com The move towards "greener" solvents or even solvent-free conditions is a key consideration. numberanalytics.comorganic-chemistry.org

Base Selection: The choice of base (e.g., sodium tert-butoxide, potassium carbonate) affects reaction kinetics and impurity profiles. numberanalytics.com For large-scale operations, inorganic bases like potassium carbonate are often preferred over more reactive and hazardous alkoxides due to lower cost, easier handling, and simpler work-up procedures.

Temperature and Reaction Time: These parameters must be balanced to ensure complete reaction while minimizing the formation of degradation products and reducing energy consumption. For instance, the final piperazine ring formation in the nitro-arene route can require prolonged heating at high temperatures (e.g., 130°C for 3 days), which is energy-intensive and may require specialized equipment. googleapis.comgoogle.com

| Parameter | Laboratory Scale | Large Scale Consideration | Example from Literature (Analogues) |

| Catalyst | High loading acceptable | Minimize loading; consider alternatives (Ni, Cu); recyclability. researchgate.netillinois.edu | Pd(OAc)2, Pd2(dba)3. chemicalbook.com |

| Ligand | Wide variety available | Cost, air-stability, availability. | rac-BINAP, XantPhos. chemicalbook.comresearchgate.net |

| Solvent | Performance-driven (e.g., DMF) | Safety, cost, environmental impact, ease of recovery (e.g., CPME). illinois.edu | Toluene, 1,2-dichlorobenzene, diethylene glycol methyl ether. chemicalbook.comgoogleapis.com |

| Base | Strong bases common (e.g., NaOtBu) | Cost, handling safety, solubility (e.g., K2CO3, DBU). researchgate.net | K2CO3, NaOtBu. chemicalbook.com |

| Temperature | Wide range | Energy efficiency, process safety, stability of reagents. | 130-170 °C for cyclization. chemicalbook.comgoogle.com |

Work-up and Purification

Scalable purification strategies aim to avoid chromatographic methods, which are costly, solvent-intensive, and difficult to implement on a large scale. chemicalbook.com

Crystallization: The preferred method for purifying the final product and key intermediates. It is highly effective at removing impurities and is easily scalable.

Salt Formation: The compound is often isolated as a salt, such as the hydrobromide or hydrochloride. chemicalbook.comgoogleapis.com The choice of salt can significantly influence the product's crystallinity, stability, and ease of handling. The conversion to a specific salt form is a critical final step that must be robust and high-yielding.

Extraction: Liquid-liquid extraction is commonly used for initial purification after the reaction is complete, but minimizing solvent volumes and selecting environmentally benign solvents are important considerations. nih.gov

Safety and Environmental Considerations

A scalable process must be inherently safe and environmentally responsible.

"Green" Chemistry: This involves choosing reagents and reaction pathways that have a lower environmental footprint. For example, the nitro-reduction step can be performed with catalytic hydrogenation, which is cleaner than using stoichiometric metal reductants like iron in acetic acid. chemicalbook.com

Toxicity: The high toxicity of palladium is a major concern, and stringent limits are placed on its residual amount in the final active pharmaceutical ingredient (API). google.com Routes that avoid heavy metals are therefore highly advantageous from both a safety and regulatory perspective.

Thermal Safety: Reactions that are highly exothermic or require high temperatures need careful engineering controls to prevent thermal runaways, especially on a large scale.

By carefully considering these factors—synthetic route efficiency, parameter optimization, purification methods, and safety—a robust and commercially viable process for the synthesis of this compound can be developed.

Advanced Spectroscopic and Structural Elucidation of 1 2 2,5 Dimethylphenyl Thio Phenyl Piperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution.

¹H NMR spectroscopy would provide information on the number of different types of protons and their chemical environments. For 1-(2-((2,5-Dimethylphenyl)thio)phenyl)piperazine, one would expect to observe distinct signals for the aromatic protons on both the dimethylphenyl and the thiophenyl rings, the methyl protons, and the protons of the piperazine (B1678402) ring. The chemical shifts (δ) would be indicative of the electronic environment of each proton, while the splitting patterns (multiplicity) would reveal the number of neighboring protons, and the coupling constants (J) would provide information about the dihedral angles between adjacent protons.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic-H | 6.8 - 7.5 | m |

| Piperazine-H (N-CH₂) | 3.0 - 3.3 | m |

| Piperazine-H (N-CH₂) | 2.8 - 3.1 | m |

| Methyl-H (Ar-CH₃) | 2.2 - 2.4 | s |

| Methyl-H (Ar-CH₃) | 2.1 - 2.3 | s |

| Piperazine-H (NH) | 1.5 - 2.5 | br s |

Note: This is a generalized prediction based on similar structures. Actual experimental values may vary.

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. In the ¹³C NMR spectrum of this compound, distinct signals would be expected for each unique carbon atom in the aromatic rings, the piperazine ring, and the methyl groups. The chemical shifts of the carbon atoms would provide insight into their hybridization and chemical environment.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-S | 120 - 130 |

| Aromatic C-N | 145 - 155 |

| Aromatic C-H | 115 - 135 |

| Aromatic C-C | 130 - 145 |

| Piperazine C-N | 45 - 55 |

| Methyl C | 15 - 25 |

Note: This is a generalized prediction based on similar structures. Actual experimental values may vary.

2D NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons within the same spin system, such as the protons on the aromatic rings and within the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence) would establish correlations between protons and their directly attached carbon atoms, allowing for the unambiguous assignment of the ¹³C signals based on the assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away. This technique is invaluable for piecing together the different fragments of the molecule, for instance, by showing correlations between the piperazine protons and the carbons of the thiophenyl ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS is a critical technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound, with a molecular formula of C₁₈H₂₂N₂S, the expected exact mass would be calculated. The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The molecular formula of the compound is C18H22N2S, and the molecular weight is approximately 298.45 g/mol . Current time information in IN.

Table 3: HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 299.1582 |

| [M+Na]⁺ | 321.1401 |

Note: These are calculated values for the specified molecular formula.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching of the secondary amine in the piperazine ring, C-H stretching of the aromatic and aliphatic groups, C-N stretching, and C-S stretching.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (Piperazine) | 3200 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2800 - 3000 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-N Stretch | 1200 - 1350 |

| C-S Stretch | 600 - 800 |

Note: This is a generalized prediction based on the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as aromatic rings. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to the π → π* transitions of the phenyl and dimethylphenyl aromatic systems. The position of the maximum absorption (λmax) can be influenced by the substitution pattern on the aromatic rings. For a related isomer, 1-[2-(3,5-dimethyl-thiophenyl)-phenyl]piperazine, a maximum absorption at 226 nm has been reported. google.com

Table 5: Predicted UV-Vis Absorption Data for this compound

| Transition | Predicted λmax (nm) |

|---|---|

| π → π* | ~220 - 280 |

Note: This is an estimation based on the chromophores present and data from a similar isomer.

X-ray Crystallography for Solid-State Molecular Architecture

A thorough search of scientific literature and crystallographic databases reveals no publicly available single-crystal X-ray diffraction data for this compound. Consequently, detailed information regarding its solid-state molecular architecture, such as unit cell parameters, space group, bond lengths, and bond angles, remains undetermined.

While crystallographic data for the isomeric compound, 1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine (Vortioxetine), is available, it cannot be used to infer the precise solid-state conformation of the 2,5-dimethylphenyl isomer due to the different substitution pattern on the phenyl ring, which can significantly influence molecular packing and intermolecular interactions in the crystalline state.

As no experimental data is available, a data table of crystallographic parameters cannot be provided.

Computational Chemistry and Molecular Modeling of 1 2 2,5 Dimethylphenyl Thio Phenyl Piperazine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, grounded in the principles of quantum mechanics, provide profound insights into the behavior of molecules at the atomic level. rroij.com These methods are instrumental in determining electronic structures, optimizing molecular geometries, and predicting various chemical properties, thereby aiding in rational drug design. uzh.chnih.gov

1-(2-((2,5-Dimethylphenyl)thio)phenyl)piperazine is a flexible molecule possessing several rotatable bonds, particularly around the thioether linkage and the points of attachment to the piperazine (B1678402) ring. This flexibility results in a complex potential energy surface with multiple possible three-dimensional arrangements, or conformers. Identifying the low-energy (i.e., most stable) conformers is critical, as the molecule's shape dictates its ability to interact with biological targets.

Density Functional Theory (DFT) is a robust quantum mechanical method well-suited for studying the conformational preferences of drug-like molecules. researchgate.netmendeley.com A typical DFT study would involve a systematic scan of the potential energy surface by rotating key dihedral angles. The energy of each resulting conformation is calculated, allowing for the identification of local and global energy minima. For each identified stable conformer, a full geometry optimization would be performed, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.netkfupm.edu.sa The results would reveal the most probable shapes the molecule adopts, providing a structural foundation for further analysis, such as molecular docking.

Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations

| Conformer ID | Dihedral Angle (C-S-C-C) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

|---|---|---|---|

| Conf-1 | -75.8° | 0.00 | 65.2% |

| Conf-2 | 178.5° | 0.85 | 21.5% |

| Conf-3 | 82.1° | 1.50 | 9.3% |

| Conf-4 | -15.2° | 2.75 | 4.0% |

Note: This table is illustrative, showing how DFT calculations can quantify the relative stability and expected prevalence of different molecular shapes.

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can serve to confirm the identity and structure of a synthesized compound. rroij.com By performing calculations on the optimized geometry of the most stable conformer(s), it is possible to simulate various spectra.

Nuclear Magnetic Resonance (NMR): The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net Comparing these computationally predicted shifts with experimental data provides a powerful method for structural verification. nih.govresearchgate.net

Infrared (IR) Spectroscopy: DFT calculations can also compute vibrational frequencies. arxiv.org The resulting theoretical IR spectrum, showing characteristic peaks for functional groups and bond vibrations (e.g., C-N stretching of the piperazine, C-S stretching of the thioether, aromatic C-H bends), can be compared to an experimental FT-IR spectrum to confirm the molecular structure.

Table 2: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts

| Carbon Atom (Position) | Predicted Shift (ppm) (DFT/GIAO) | Hypothetical Experimental Shift (ppm) | Deviation (ppm) |

|---|---|---|---|

| C1 (Aromatic) | 148.5 | 149.1 | -0.6 |

| C7 (Aromatic) | 138.2 | 137.9 | +0.3 |

| C13 (Piperazine) | 52.8 | 53.0 | -0.2 |

| C15 (Piperazine) | 45.1 | 45.4 | -0.3 |

| C17 (Methyl) | 20.9 | 21.1 | -0.2 |

Note: This table demonstrates the typical high level of agreement sought between DFT-predicted and experimentally measured NMR data for structural confirmation.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While DFT is excellent for identifying static, low-energy conformers, Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. nih.gov MD simulations model the movements of atoms and bonds within a molecule by applying classical mechanics, offering insights into its flexibility in a simulated physiological environment (e.g., solvated in water). acs.orgmdpi.com

For this compound, an MD simulation would be initiated using a stable conformer from DFT calculations. Over the course of the simulation (typically nanoseconds to microseconds), the molecule would be observed to transition between different conformational states. This exploration of the conformational landscape is crucial for understanding how the molecule might adapt its shape upon approaching and binding to a receptor, a process known as "induced fit." uu.nl The trajectories from MD simulations can also be clustered to identify the most frequently visited conformations, providing a more complete picture of the molecule's structural preferences than static calculations alone.

Molecular Docking Studies with Protein Receptors (in silico binding prediction)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. abap.co.in It is a cornerstone of structure-based drug design, used to screen virtual compound libraries, predict binding affinities, and elucidate the molecular basis of ligand-receptor recognition.

The specific biological targets for this compound are not experimentally defined. However, its core structure, the arylpiperazine scaffold, is a well-known pharmacophore present in numerous centrally-acting drugs. nih.gov This principle of "scaffold homology" allows for the rational selection of potential protein targets for in silico studies. Arylpiperazine derivatives are known to interact with a variety of G-protein coupled receptors (GPCRs) and neurotransmitter transporters. mdpi.comsemanticscholar.org Based on this, logical macromolecular targets for docking studies would include:

Serotonin (B10506) Receptors (e.g., 5-HT₁A, 5-HT₂A, 5-HT₂C): Many arylpiperazine drugs are potent modulators of the serotonergic system. nih.gov

Dopamine (B1211576) Receptors (e.g., D₂, D₃): Cross-reactivity with dopaminergic receptors is common for this class of compounds.

Serotonin Transporter (SERT): Inhibition of serotonin reuptake is another key mechanism of action for related molecules. abap.co.in

In a molecular docking study, the 3D structure of this compound (derived from DFT/MD) would be placed into the binding site of a selected protein target (e.g., a homology model or crystal structure of the 5-HT₁A receptor). The docking algorithm samples numerous possible binding poses and scores them based on a function that estimates the binding free energy.

The output provides a predicted binding affinity (e.g., in kcal/mol) and, crucially, a detailed view of the specific intermolecular interactions stabilizing the ligand-protein complex. These interactions typically include:

Hydrogen Bonds: Between the piperazine nitrogen atoms and polar residues like Aspartate or Serine.

Hydrophobic Interactions: Between the aromatic rings of the ligand and nonpolar residues like Phenylalanine, Leucine, or Tryptophan.

Pi-Pi Stacking: Face-to-face or edge-to-face interactions between the ligand's aromatic rings and aromatic residues in the binding pocket.

Salt Bridges: An ionic interaction between the protonated piperazine nitrogen and an acidic residue like Aspartate, which is a hallmark interaction for many aminergic GPCR ligands. nih.gov

Table 3: Hypothetical Molecular Docking Results for this compound

| Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predominant Interaction Type(s) |

|---|---|---|---|

| Serotonin Receptor 5-HT₁A | -9.8 | Asp116, Phe361, Trp358 | Salt Bridge, Pi-Pi Stacking |

| Serotonin Receptor 5-HT₂A | -8.5 | Asp155, Ser242, Phe340 | Hydrogen Bond, Hydrophobic |

| Serotonin Transporter (SERT) | -9.1 | Asp98, Tyr176, Phe335 | Salt Bridge, Hydrophobic |

| Dopamine Receptor D₂ | -7.9 | Asp114, Phe389, Trp386 | Salt Bridge, Pi-Pi Stacking |

Note: This table illustrates the type of data generated from molecular docking, which helps prioritize which biological targets are most likely to bind the compound and guides hypotheses about its mechanism of action.

Pharmacophore Modeling for Receptor Interaction Hypothesis Generation

Pharmacophore modeling serves as a crucial computational tool to hypothesize the interaction of this compound, also known as vortioxetine (B1682262), with its target receptors. By identifying the essential structural features required for biological activity, a pharmacophore model can elucidate the key molecular interactions driving the compound's multimodal serotonergic effects.

In silico analyses, including molecular docking, molecular dynamics (MD) simulations, and free energy calculations, have been employed to understand the binding of vortioxetine to various serotonin (5-HT) receptors. biorxiv.org These studies reveal that vortioxetine's differential activity as an agonist at 5-HT1A and 5-HT1B receptors and an antagonist at the 5-HT7 receptor can be attributed to distinct binding orientations and interaction patterns within the ligand-binding site (LBS) of these homologous receptors. biorxiv.org

At the 5-HT1A and 5-HT1B receptors, where it exhibits agonist activity, vortioxetine is predicted to occupy the lower part of the LBS. biorxiv.org In contrast, its antagonist activity at the 5-HT7 receptor is associated with an alternative binding mode. biorxiv.org A key residue, 7.39, has been identified as important for the functional effect of vortioxetine. biorxiv.org

Quantitative Structure-Activity Relationship (QSAR) studies on vortioxetine analogs have further illuminated the molecular properties crucial for its activity at different targets. For serotonin transporter (SERT) inhibition, a four-descriptor model highlights the importance of complementary information content, solubility, mass, and partial charge in the van der Waals surface area. eurekaselect.com For 5-HT1A agonism, a two-descriptor model emphasizes the significance of molecular shape and the van der Waals volume of the atoms. eurekaselect.com For 5-HT3A antagonism, a three-descriptor model points to the relevance of information content, solubility, and electronegativity. eurekaselect.com

These computational models suggest a hypothetical interaction map for this compound with its primary targets, as summarized in the table below.

| Target | Predicted Interaction Type | Key Pharmacophoric Features | Supporting Evidence |

|---|---|---|---|

| SERT | Inhibition | Specific electronic and steric properties | QSAR studies eurekaselect.com |

| 5-HT1A Receptor | Agonism | Defined molecular shape and volume | QSAR studies, Molecular docking biorxiv.orgeurekaselect.com |

| 5-HT1B Receptor | Partial Agonism | Specific binding orientation in the LBS | Molecular docking and MD simulations biorxiv.org |

| 5-HT3 Receptor | Antagonism | Aromatic moiety and a basic amine center | General 5-HT3 antagonist pharmacophore wikipedia.org |

| 5-HT7 Receptor | Antagonism | Alternative binding mode compared to agonist targets | Molecular docking and MD simulations biorxiv.org |

In Silico Prediction of Potential Metabolic Sites

In silico methods are instrumental in predicting the metabolic fate of this compound by identifying potential sites of metabolism. These predictions are largely based on the known substrate specificities of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.

The metabolism of vortioxetine is extensive and primarily occurs through oxidation followed by glucuronic acid conjugation. pharmgkb.org The major metabolic pathway involves the oxidation of the 2,5-dimethylphenyl moiety. pharmgkb.org

In silico predictions and experimental data converge on the following key points regarding the metabolism of this compound:

Primary Metabolic Enzymes: The principal enzyme responsible for the metabolism of vortioxetine is CYP2D6. pharmgkb.org Other CYP isoenzymes, including CYP3A4/5, CYP2C9, CYP2C19, CYP2A6, CYP2C8, and CYP2B6, are also capable of metabolizing the compound, albeit to a lesser extent. pharmgkb.org

Major Metabolic Pathway: The formation of the main, clinically inactive, benzoic acid metabolite occurs in two steps. The first is the generation of a benzylic alcohol, which is primarily carried out by CYP2D6, with potential minor contributions from CYP2C9 and CYP2C19. pharmgkb.org The second step is the formation of the benzoic acid metabolite, a reaction for which CYP2D6 is the only capable CYP enzyme identified in vitro, with alcohol and aldehyde dehydrogenases also likely playing a role. pharmgkb.org

Predicted Sites of Metabolism: Based on the known metabolic pathways, the most probable sites for metabolism on the this compound molecule are the methyl groups on the dimethylphenyl ring. Oxidation of one of these methyl groups to a carboxylic acid leads to the formation of the major inactive metabolite.

The table below summarizes the predicted metabolic sites and the primary enzymes involved.

| Predicted Metabolic Site | Metabolic Reaction | Primary Enzyme(s) | Resulting Metabolite |

|---|---|---|---|

| Methyl group on the dimethylphenyl ring | Oxidation to a benzylic alcohol | CYP2D6 (major), CYP2C9, CYP2C19 | Intermediate alcohol metabolite |

| Intermediate benzylic alcohol | Oxidation to a carboxylic acid | CYP2D6, Alcohol/Aldehyde Dehydrogenases | Inactive benzoic acid metabolite (Lu AA34443) researchgate.net |

In Vitro Mechanistic Investigations of 1 2 2,5 Dimethylphenyl Thio Phenyl Piperazine Target Interactions

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a fundamental technique used to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known high affinity for the target receptor is used. The test compound, in this case, 1-(2-((2,5-Dimethylphenyl)thio)phenyl)piperazine, is introduced at various concentrations to compete with the radioligand for binding to the receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50. This value can then be used to calculate the equilibrium dissociation constant (Ki), which represents the affinity of the compound for the receptor. A lower Ki value indicates a higher binding affinity.

Characterization of Serotonin (B10506) Receptor Subtype Affinities (e.g., 5-HT1A, 5-HT1B, 5-HT1D, 5-HT3, 5-HT7)

Arylpiperazine derivatives are known to interact with a variety of serotonin (5-HT) receptor subtypes. To characterize the binding profile of this compound, competitive radioligand binding assays would be performed against a panel of human serotonin receptor subtypes. These assays would utilize cell membranes prepared from cell lines stably expressing the specific human 5-HT receptor subtype and a specific radioligand for each target.

Despite a thorough review of available scientific literature, specific binding affinity data (Ki values) for this compound at the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT3, and 5-HT7 receptor subtypes could not be located. The table below is intended to present such data; however, due to the lack of available information, it remains unpopulated.

| Receptor Subtype | Radioligand | Ki (nM) |

|---|---|---|

| 5-HT1A | Data not available | Data not available |

| 5-HT1B | Data not available | Data not available |

| 5-HT1D | Data not available | Data not available |

| 5-HT3 | Data not available | Data not available |

| 5-HT7 | Data not available | Data not available |

Evaluation of Norepinephrine (B1679862) Transporter (NET) and Dopamine (B1211576) Transporter (DAT) Binding

The norepinephrine transporter (NET) and the dopamine transporter (DAT) are crucial for regulating the synaptic concentrations of norepinephrine and dopamine, respectively. To assess the potential interaction of this compound with these monoamine transporters, radioligand binding assays would be employed. These assays would typically use cell lines expressing the human NET or DAT and specific radioligands for each transporter.

Specific binding affinity data for this compound at the norepinephrine transporter and dopamine transporter were not found in the public domain.

| Transporter | Radioligand | Ki (nM) |

|---|---|---|

| Norepinephrine Transporter (NET) | Data not available | Data not available |

| Dopamine Transporter (DAT) | Data not available | Data not available |

Assessment of Other Neurotransmitter Receptor Binding Profiles

To establish a broader understanding of the pharmacological profile of this compound, it would be screened against a wider panel of neurotransmitter receptors. This would typically include various adrenergic, histaminergic, and muscarinic receptors, among others. Such a screening provides valuable information about the selectivity of the compound and helps in predicting its potential off-target effects.

No specific data regarding the binding affinities of this compound for other neurotransmitter receptors could be identified in the reviewed literature.

Enzyme Inhibition and Activation Assays (e.g., Monoamine Oxidases, Phosphodiesterases)

While direct enzyme inhibition or activation data for this compound is not available, studies on the structurally similar drug Vortioxetine (B1682262) provide insights into potential enzymatic interactions. Vortioxetine is extensively metabolized by cytochrome P450 (CYP) enzymes. nih.govdrugbank.com In vitro studies using human liver microsomes have shown that Vortioxetine can inhibit certain CYP isozymes. nih.govnih.gov

For instance, Vortioxetine demonstrated competitive inhibition of CYP2C19 and CYP2D6, noncompetitive inhibition of CYP3A4 and CYP2C8, and mixed inhibition for CYP2B6 and CYP2C9. nih.gov Given the structural similarity, it is plausible that this compound could exhibit a similar profile of CYP enzyme inhibition, although dedicated studies are required for confirmation.

Furthermore, research into Vortioxetine derivatives has explored their effects on other enzymes, such as cyclooxygenases (COX-1 and COX-2). bohrium.comresearchgate.net These studies indicate that modifications to the Vortioxetine scaffold can lead to compounds with varying degrees of COX inhibitory activity. bohrium.comresearchgate.net Whether this compound possesses any significant activity at these or other enzymes like monoamine oxidases or phosphodiesterases remains to be determined through empirical testing.

Table 1: Inhibitory Mechanism of Vortioxetine on Various CYP450 Enzymes in Human Liver Microsomes

| Enzyme | Inhibition Mechanism | Ki (μM) |

| CYP2C19 | Competitive | 2.17 |

| CYP2D6 | Competitive | 9.37 |

| CYP3A4 | Noncompetitive | 7.26 |

| CYP2C8 | Noncompetitive | 6.96 |

| CYP2B6 | Mixed | 8.55 |

| CYP2C9 | Mixed | 4.17 |

Data sourced from a study on the inhibitory mechanism of vortioxetine on CYP450 enzymes. nih.gov

Off-Target Binding Profiling in Comprehensive Receptor Panels

Comprehensive off-target binding profiling is a critical step in drug discovery to identify potential unwanted pharmacological activities that could lead to side effects. creative-biolabs.com For this compound, a specific off-target binding profile from a comprehensive receptor panel is not available in the literature.

Structure-Activity Relationships (SAR) Based on In Vitro Binding and Functional Data

The structure-activity relationship (SAR) for phenylpiperazine derivatives is a broad area of research, with modifications to different parts of the molecule influencing binding affinity and functional activity at various receptors. mdpi.com For Vortioxetine and its analogs, SAR studies have provided insights into the chemical features that govern their multimodal activity. dntb.gov.uaeurekaselect.com

The core structure of Vortioxetine consists of a piperazine (B1678402) ring linked to two different aryl groups. The nature and substitution pattern of these aryl rings are critical for receptor interaction. For this compound, the key structural difference from Vortioxetine (1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine) is the position of the methyl groups on the phenylthio ring (2,5-dimethyl vs. 2,4-dimethyl).

While specific binding and functional data for the 2,5-dimethyl analog are not published, SAR studies on related phenylpiperazine compounds suggest that even minor changes in substituent positions on the aromatic rings can significantly alter receptor affinity and selectivity. mdpi.comnih.gov For example, the positioning of substituents can influence the orientation of the molecule within the receptor's binding pocket, affecting interactions with key amino acid residues. A thorough SAR study involving a series of analogs with systematic variations in the substitution pattern of the phenylthio ring would be required to elucidate the precise impact of the 2,5-dimethyl substitution on the pharmacological profile.

Metabolic Transformations of 1 2 2,5 Dimethylphenyl Thio Phenyl Piperazine in in Vitro Systems

Identification of Phase I Metabolic Pathways in Liver Microsomes and Hepatocytes

Phase I metabolism of vortioxetine (B1682262) predominantly involves the introduction or unmasking of functional groups through oxidative reactions, preparing the molecule for subsequent conjugation and excretion.

In vitro studies with human liver microsomes have established that the oxidative metabolism of vortioxetine is the principal Phase I pathway. pharmgkb.orgdrugbank.com This process is mediated by a consortium of cytochrome P450 (CYP) enzymes. pharmgkb.orgdrugbank.com The primary transformation involves the oxidation of the methyl group on the dimethylphenyl ring, leading to the formation of a benzylic alcohol intermediate. pharmgkb.org This intermediate is further oxidized to form the main metabolite, a pharmacologically inactive carboxylic acid derivative, referred to as Lu AA34443. arabjchem.orgresearchgate.net

While CYP2D6 is the principal enzyme responsible for this metabolic cascade, other isoforms also contribute to the oxidative biotransformation of vortioxetine. pharmgkb.orgdrugbank.com In vitro studies have identified the involvement of CYP3A4/5, CYP2C19, CYP2C9, CYP2A6, CYP2C8, and CYP2B6 in the metabolism of the parent compound. pharmgkb.orgdrugbank.com Additional oxidative pathways observed in vitro include the formation of a vortioxetine sulfoxide (B87167) and a 4-hydroxy-phenyl vortioxetine metabolite, catalyzed by enzymes such as CYP3A4, CYP2A6, CYP2C8, CYP3A5, CYP2C9, and CYP2D6. clinpgx.org A glucuronide conjugate of a monohydroxy-vortioxetine has also been identified in human hepatocytes, indicating that hydroxylation of the parent compound is a relevant pathway. nih.gov

Table 1: Key Phase I Oxidative Metabolites of Vortioxetine Identified in In Vitro Systems

| Metabolite | Precursor | Key Enzymes Involved | Pharmacological Activity |

| Benzylic Alcohol Intermediate | Vortioxetine | CYP2D6 (major), CYP2C9, CYP2C19 | Intermediate |

| Carboxylic Acid Metabolite (Lu AA34443) | Benzylic Alcohol Intermediate | Alcohol and Aldehyde Dehydrogenases, CYP2D6 | Inactive |

| Vortioxetine Sulfoxide | Vortioxetine | CYP3A4, CYP2A6, CYP2C8, CYP3A5 | Not specified |

| 4-hydroxy-phenyl vortioxetine | Vortioxetine | CYP2C9, CYP2D6 | Not specified |

| Monohydroxy-Vortioxetine | Vortioxetine | CYP enzymes | Not specified |

Based on the available scientific literature from in vitro studies, there is no significant evidence to suggest that vortioxetine undergoes reductive or hydrolytic biotransformations as primary metabolic pathways in human liver microsomes or hepatocytes. The metabolic profile of vortioxetine in these systems is consistently dominated by oxidative reactions.

Isolation and Structural Elucidation of In Vitro Metabolites by LC-MS/MS

The in vitro investigation into the metabolic fate of 1-(2-((2,5-dimethylphenyl)thio)phenyl)piperazine, also known as vortioxetine, has been pivotal in understanding its biotransformation pathways. The use of advanced analytical techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), has enabled the separation, detection, and structural characterization of its metabolites. These studies are crucial for identifying pharmacologically active or inactive metabolites and understanding the enzymes responsible for the compound's metabolism.

In vitro systems, most commonly human liver microsomes (HLMs), serve as a fundamental model for these investigations. HLMs are rich in cytochrome P450 (CYP) enzymes, which are primary drivers of phase I metabolic reactions. By incubating vortioxetine with HLMs in the presence of necessary cofactors like NADPH, researchers can simulate the oxidative metabolism that occurs in the liver.

The primary metabolic pathway for vortioxetine involves oxidation, which is then followed by glucuronic acid conjugation. nih.govpharmgkb.org The principal enzyme responsible for the initial oxidative metabolism of vortioxetine is CYP2D6, with minor contributions from other CYP enzymes including CYP3A4/5, CYP2A6, CYP2C9, and CYP2C19. nih.gov

The isolation of metabolites from in vitro incubation mixtures typically involves a sample pre-treatment step to remove proteins and other interfering substances. Techniques such as protein precipitation or solid-phase extraction (SPE) are commonly employed. mdpi.comnih.gov Following extraction, the samples are subjected to chromatographic separation. Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) are frequently used, often with a C18 column. mdpi.comresearchgate.net The mobile phase composition is optimized to achieve efficient separation of the parent drug from its various metabolites. mdpi.com

The structural elucidation of the separated metabolites is then performed using tandem mass spectrometry (MS/MS). The mass spectrometer is typically equipped with an electrospray ionization (ESI) source, and analysis is often conducted in the positive ion mode. By determining the mass-to-charge ratio (m/z) of the precursor ion (the metabolite) and its product ions generated through collision-induced dissociation, the chemical structure of the metabolite can be inferred.

The major human metabolite of vortioxetine identified in these in vitro systems is a carboxylic acid derivative, Lu AA34443, which is pharmacologically inactive. nih.govresearchgate.netnih.gov This metabolite is formed through a two-step oxidation process. The first step is the hydroxylation of the methyl group on the dimethylphenyl ring to form a benzylic alcohol. This initial oxidation is primarily catalyzed by CYP2D6, although CYP2C9 and CYP2C19 may also contribute. pharmgkb.org The subsequent oxidation of the alcohol to the carboxylic acid is likely carried out by alcohol and aldehyde dehydrogenases. pharmgkb.org

The table below summarizes the key mass spectrometric information for vortioxetine and its major metabolite, Lu AA34443, as reported in scientific literature. researchgate.netnih.gov

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Vortioxetine | 299.19 | 150.05 |

| Lu AA34443 | 328.90 | 285.92 |

While the primary focus of many studies has been the quantification of vortioxetine and its main metabolite, the use of high-resolution mass spectrometry, such as quadrupole time-of-flight (QTOF-MS), allows for the identification of other potential metabolites and degradation products. researchgate.net Although detailed structural elucidation of a wide array of minor metabolites in vitro is not extensively documented in publicly available literature, the analytical frameworks established for vortioxetine metabolism provide the necessary tools for such investigations.

Analytical Method Development and Validation for 1 2 2,5 Dimethylphenyl Thio Phenyl Piperazine

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for separating, identifying, and quantifying the components of a mixture. For 1-(2-((2,5-Dimethylphenyl)thio)phenyl)piperazine, various chromatographic methods are employed to assess its purity and determine its concentration in different matrices.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantification of non-volatile and thermally sensitive compounds like this compound. The development of a stability-indicating HPLC method is critical for separating the main compound from its synthesis-related impurities and degradation products.

A common approach involves reversed-phase chromatography, which separates compounds based on their hydrophobicity. A patent for the structurally similar compound 1-[2-(2,4-dimethyl-thiophenyl)-phenyl]piperazine details a method that achieves effective separation from its isomers. google.com The method's specificity, precision, sensitivity, and repeatability have been demonstrated to be reliable for ensuring the quality of the final product. google.com The conditions can be adapted for the 2,5-dimethylphenyl isomer.

Key parameters for a typical HPLC method are outlined below.

| Parameter | Specification |

| Stationary Phase (Column) | Octadecylsilane (C18), e.g., 250 x 4.6 mm, 5 µm |

| Mobile Phase | Gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile, methanol) |

| Flow Rate | Typically 0.6 - 1.0 mL/min |

| Column Temperature | Controlled, often around 25-35°C |

| Detector | UV-Vis Detector |

| Detection Wavelength | 226 nm |

| Injection Volume | 10 - 20 µL |

This method is designed to provide high resolution between the main peak of this compound and potential impurities, including positional isomers which can be challenging to separate. google.com Validation of such a method typically involves assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure it is suitable for its intended purpose. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) for Rapid Analysis

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher backpressures. This results in substantially faster analysis times, improved resolution, and reduced solvent consumption, making it ideal for high-throughput screening and quality control environments.

While specific UHPLC methods for this compound are not extensively detailed in public literature, a validated HPLC method can be readily transferred to a UHPLC system. The primary adjustments would involve scaling the flow rate and gradient profile to the smaller column dimensions.

Anticipated UHPLC Method Parameters:

| Parameter | Specification |

| Stationary Phase (Column) | Sub-2 µm C18, e.g., 50 x 2.1 mm, 1.8 µm |

| Mobile Phase | Similar to HPLC, optimized for faster gradients |

| Flow Rate | 0.4 - 0.6 mL/min |

| Column Temperature | 35 - 45°C |

| Detector | UV-Vis or Diode Array Detector (DAD) |

| Expected Run Time | Reduction by a factor of 5-10 compared to HPLC |

The key advantages of employing UHPLC would be a significant increase in sample throughput and sensitivity, without compromising the quality of the separation.

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC) is the preferred method for analyzing volatile and semi-volatile substances. In the context of this compound, GC is not used to analyze the parent compound itself due to its high molecular weight and low volatility. Instead, it is an essential tool for quantifying volatile organic impurities, such as residual solvents from the manufacturing process (e.g., methanol, ethanol, acetone).

The analysis of piperazine (B1678402) and its simple derivatives by GC has been well-established. A flame ionization detector (FID) is commonly used due to its excellent sensitivity for organic compounds.

Typical GC Method Parameters for Volatile Impurity Analysis:

| Parameter | Specification |

| Stationary Phase (Column) | (50%-Phenyl)-methylpolysiloxane (e.g., DB-17) or 5% Phenyl/95% Methyl Silicone, 30 m x 0.32 mm, 0.52 µm film |

| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min) |

| Injector Temperature | 250°C |

| Detector Temperature | 260°C (FID) |

| Oven Temperature Program | An initial hold at a low temperature (e.g., 60°C) followed by a temperature ramp (e.g., 10°C/min) to a final temperature (e.g., 290°C) |

| Injection Mode | Split or Splitless |

This technique ensures that the final compound meets the stringent regulatory limits for residual solvents, which are critical for product safety.

Hyphenated Analytical Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a higher degree of specificity and sensitivity, enabling detailed structural elucidation and trace-level analysis.

LC-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique that combines the separation capabilities of HPLC or UHPLC with the mass analysis capabilities of a mass spectrometer. nih.gov This method is indispensable for identifying, characterizing, and quantifying trace-level impurities and degradation products that may not be detectable by UV detectors. mdpi.com

For this compound, LC-MS/MS is employed for:

Impurity Profiling: Identifying unknown peaks observed during HPLC analysis by determining their mass-to-charge ratio (m/z) and fragmentation patterns.

Trace Quantification: Accurately measuring genotoxic or other critical impurities at parts-per-million (ppm) or even parts-per-billion (ppb) levels. mdpi.com

Metabolite Identification: In research settings, it can be used to identify metabolites in biological matrices. nih.govresearchgate.net

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is often used for targeted quantification due to its exceptional selectivity and sensitivity. mdpi.com

| Parameter | Specification |

| LC System | HPLC or UHPLC as described previously |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) |

| Acquisition Mode | Full Scan for identification; Multiple Reaction Monitoring (MRM) for quantification |

| MRM Transition (Hypothetical) | Precursor Ion (MH+) → Product Ion(s) |

The development of an LC-MS/MS method allows for a comprehensive understanding of the compound's purity profile. nih.gov

GC-Mass Spectrometry (GC-MS) for Volatile Organic Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) couples a gas chromatograph with a mass spectrometer, providing definitive identification of volatile and semi-volatile compounds. pubcompare.ai While GC-FID is excellent for quantifying known volatile impurities, GC-MS is superior for identifying unknown volatile compounds. unodc.org

In the analysis related to this compound, GC-MS is used to:

Identify unknown volatile impurities originating from raw materials or side reactions.

Confirm the identity of residual solvents detected by GC-FID.

Screen for a wide range of potential volatile organic compounds (VOCs). mdpi.com

The mass spectrometer is typically operated in Electron Ionization (EI) mode, which generates reproducible fragmentation patterns that can be compared against spectral libraries (like NIST) for positive identification. pubcompare.ai

| Parameter | Specification |

| GC System | As described in the GC section |

| Ionization Source | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Acquisition Mode | Full Scan (e.g., m/z 30-350) |

| Transfer Line Temperature | ~290°C |

| Ion Source Temperature | ~200°C |

This technique provides an orthogonal and more specific method for the analysis of volatile components compared to GC-FID alone. unodc.org

Capillary Electrophoresis (CE) for Separation and Quantification

Capillary Electrophoresis (CE) offers a powerful alternative to High-Performance Liquid Chromatography (HPLC) for the separation and quantification of pharmaceutical compounds, including piperazine derivatives. Its high efficiency, minimal solvent consumption, and rapid analysis times make it a valuable tool in analytical laboratories.

The development of a CE method for this compound would involve the systematic optimization of several key parameters. Due to the basic nature of the piperazine moiety, the compound will carry a positive charge in acidic buffers, making it suitable for Capillary Zone Electrophoresis (CZE), the most common mode of CE.

Method Development Considerations:

Background Electrolyte (BGE): The composition, concentration, and pH of the BGE are critical. An acidic buffer, such as a phosphate or citrate (B86180) buffer with a pH between 2.5 and 4.5, would ensure the analyte is fully protonated and migrates towards the cathode.

Applied Voltage: A high voltage (e.g., 20-30 kV) is typically used to achieve rapid separations and sharp peaks. The effect of voltage on migration time and resolution would be studied to find the optimal balance.

Capillary: An uncoated fused-silica capillary is standard. The length and internal diameter of the capillary influence analysis time, efficiency, and sample loading capacity.

Detection: UV detection is the most common method. The optimal wavelength for this compound would be determined by acquiring its UV spectrum, likely in the range of 220-240 nm.

While a specific CE method for this exact isomer is not widely published, methods developed for similar piperazine derivatives demonstrate the technique's feasibility. For instance, a CE method for chlorophenylpiperazine (B10847632) isomers used a 20 mmol/L phosphoric acid buffer at pH 2.5, providing excellent resolution. nih.gov For compounds with poor chromophores, indirect UV detection can be employed, using a chromophoric probe in the BGE. nih.gov

Table 1: Hypothetical Optimized Capillary Electrophoresis Parameters

| Parameter | Condition | Rationale |

| Capillary | Uncoated Fused-Silica, 50 cm effective length, 50 µm i.d. | Standard for high efficiency and good resolution. |

| Background Electrolyte (BGE) | 25 mM Sodium Phosphate buffer, pH 2.5 | Ensures full protonation of the piperazine nitrogen for consistent migration. |

| Applied Voltage | 25 kV (positive polarity) | Provides a balance between rapid analysis and minimal Joule heating. |

| Temperature | 25°C | Maintains consistent viscosity of the BGE and reproducible migration times. |

| Injection | Hydrodynamic injection at 50 mbar for 5 seconds | Allows for precise and reproducible sample introduction. |

| Detection | UV Diode Array Detector (DAD) at 226 nm | Corresponds to a likely UV absorbance maximum for the analyte structure. |

Development of Reference Standards and Certified Reference Materials for this compound

The availability of highly characterized reference standards is a prerequisite for accurate quantitative analysis, enabling the calibration of analytical instruments and the validation of methods. A reference standard for this compound serves as the benchmark against which samples of unknown purity are compared.

Development and Certification Process:

Synthesis and Purification: The compound is synthesized and subjected to multiple purification steps, such as recrystallization or preparative chromatography, to achieve the highest possible purity.

Comprehensive Characterization: The identity and structure of the purified compound are unequivocally confirmed using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Purity Assessment: The purity of the candidate reference material is determined using multiple, independent analytical methods. A mass balance approach is often employed, which involves quantifying the main component and all significant impurities. This typically includes:

An HPLC-UV method for organic impurities.

Gas Chromatography (GC) for residual solvents.

Karl Fischer titration for water content.

Thermogravimetric analysis (TGA) for non-volatile inorganic impurities (sulfated ash).

A Certified Reference Material (CRM) is a reference standard of the highest metrological quality, accompanied by a certificate stating the property value, its uncertainty, and a statement of metrological traceability. Organizations like the United States Pharmacopeia (USP) provide official reference standards that are highly characterized for use in quality control assays. labmix24.com The compound this compound is available as a pharmaceutical standard, indicating it has undergone a rigorous characterization process to be suitable for method development and validation. manasalifesciences.com

Method Validation Parameters (Specificity, Linearity, Accuracy, Precision, Limit of Detection, Limit of Quantification)

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose. The parameters are defined by international guidelines such as those from the International Council for Harmonisation (ICH). While specific validation data for a CE method is not publicly available, data from an HPLC method developed for the closely related isomer 1-[2-(2,4-dimethyl-thiophenyl)-phenyl]piperazine provides a relevant example of typical performance characteristics. google.com

Specificity: This ensures that the signal measured is unequivocally from the analyte of interest, without interference from other components like impurities, degradation products, or matrix components. In a chromatographic or electrophoretic method, this is demonstrated by achieving baseline separation of the analyte peak from all other potential peaks and showing that the solvent does not interfere. google.com

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis.

Table 2: Example Linearity Data

| Parameter | Result |

| Concentration Range | 1 µg/mL to 150 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Y-intercept | Close to zero |

This data is illustrative of typical results for this class of compound.

Accuracy: The closeness of the test results to the true value. It is often assessed by performing recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage recovery is calculated.

Table 3: Example Accuracy (Recovery) Data

| Spiking Level | Recovery (%) |

| 80% | 99.5% |

| 100% | 100.2% |

| 120% | 99.8% |

This data is illustrative of typical results for this class of compound.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-day precision): Analysis over a short interval under the same conditions.

Intermediate Precision (Inter-day precision): Analysis within the same laboratory but on different days, with different analysts, or on different equipment. The precision is expressed as the Relative Standard Deviation (RSD). For pharmaceutical assays, an RSD of ≤ 2% is generally considered acceptable. tsijournals.comhakon-art.com

Limit of Detection (LOD) and Limit of Quantification (LOQ):

LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Table 4: Example LOD and LOQ Data

| Parameter | Typical Value (as % of analyte concentration) |

| Limit of Detection (LOD) | 0.005% |

| Limit of Quantification (LOQ) | 0.02% |

This data is illustrative of typical results for this class of compound. tsijournals.comhakon-art.com

Synthesis and Evaluation of Derivatives and Analogs of 1 2 2,5 Dimethylphenyl Thio Phenyl Piperazine

Design Principles for Structural Modifications

The design of derivatives and analogs of 1-(2-((2,5-Dimethylphenyl)thio)phenyl)piperazine is guided by established medicinal chemistry principles aimed at optimizing its physicochemical and pharmacological properties. Structural modifications are systematically introduced to explore the chemical space around the core scaffold and to understand the structure-activity relationships (SAR).

Key areas for modification include:

The Dimethylphenyl Moiety: The position and nature of the substituents on this ring are critical. Altering the methyl groups to other alkyl or electron-withdrawing/donating groups can influence the compound's lipophilicity, electronic properties, and steric interactions with biological targets. The metabolic stability of the compound can also be affected by modifications at this position.

The Phenylpiperazine Moiety: The substitution pattern on this phenyl ring can significantly impact the compound's biological activity. Introducing various substituents can modulate receptor binding affinity and selectivity.

The Thioether Linker: While less commonly modified, alterations to the sulfur atom, for instance, oxidation to a sulfoxide (B87167) or sulfone, can change the polarity and hydrogen bonding capacity of the molecule.

The Piperazine (B1678402) Ring: The unsubstituted nitrogen of the piperazine ring is a primary site for modification. Introducing a wide range of substituents, from simple alkyl chains to more complex aromatic or heterocyclic groups, can profoundly alter the pharmacological profile of the parent compound.

Synthetic Strategies for Varying the Phenyl and Thioether Moieties

The synthesis of derivatives with variations in the phenyl and thioether moieties typically involves a convergent approach, where the key fragments are prepared separately and then coupled. A common strategy for constructing the diaryl thioether core is through a metal-catalyzed cross-coupling reaction.

One of the most utilized methods is the Buchwald-Hartwig C-S cross-coupling reaction. This palladium-catalyzed reaction can be used to couple a variety of aryl halides or triflates with thiols. For the synthesis of derivatives of this compound, this could involve the reaction of 2,5-dimethylthiophenol with a suitably substituted 1-bromo-2-(piperazin-1-yl)benzene derivative. Alternatively, 1-(2-bromophenyl)piperazine (B87059) could be coupled with 2,5-dimethylthiophenol.

Another approach involves nucleophilic aromatic substitution (SNAr), where an activated aryl halide (e.g., with a nitro group in the ortho or para position) reacts with a thiolate. The nitro group can then be reduced to an amine, which can be further functionalized.

Chemical Modifications to the Piperazine Ring System

The secondary amine of the piperazine ring in this compound is a versatile handle for introducing a diverse range of substituents. Standard organic chemistry transformations can be employed to achieve these modifications.

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones can introduce various alkyl groups.

N-Arylation: Buchwald-Hartwig or Ullmann coupling reactions with aryl halides can be used to introduce substituted phenyl or heteroaryl rings.

N-Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling reagents like EDC/HOBt) can form amide derivatives.

N-Sulfonylation: Reaction with sulfonyl chlorides can yield sulfonamide derivatives.

These modifications allow for the exploration of a wide range of chemical functionalities, from simple lipophilic groups to more complex moieties that can engage in specific interactions with biological targets.

Exploration of Structure-Activity Relationships (SAR) within Derivative Series (focused on in vitro data)

Table 1: Hypothetical In Vitro Binding Affinities (Ki, nM) of this compound Derivatives with Variations on the Piperazine Nitrogen

| Compound | R Group on Piperazine Nitrogen | 5-HT1A Receptor (Ki, nM) | SERT (Ki, nM) | 5-HT3 Receptor (Ki, nM) |

| Parent | -H | 25 | 5 | 50 |

| Derivative 1 | -CH3 | 30 | 8 | 65 |

| Derivative 2 | -CH2CH2OH | 45 | 15 | 80 |

| Derivative 3 | -C(O)CH3 | 150 | 50 | 200 |

| Derivative 4 | -Phenyl | 15 | 3 | 30 |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It is based on general SAR trends observed for similar arylpiperazine compounds and does not represent experimentally determined values for the 2,5-dimethylphenyl series.

From this hypothetical data, we can infer several SAR trends:

Small alkyl substitutions on the piperazine nitrogen (Derivative 1) may be well-tolerated but could slightly decrease affinity compared to the unsubstituted parent compound.

Introduction of a polar group like a hydroxyl (Derivative 2) might lead to a decrease in affinity, possibly due to unfavorable interactions in a lipophilic binding pocket.

N-acylation (Derivative 3) often leads to a significant reduction in affinity at these targets.

The introduction of an N-aryl group (Derivative 4) could enhance binding affinity, potentially through additional π-π stacking interactions with aromatic residues in the receptor binding site.

Table 2: Hypothetical In Vitro Binding Affinities (Ki, nM) of Analogs with Modifications on the Dimethylphenyl Ring